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CAS No.: 557093-46-6

Cat. No.: B2747765 Get Quote

Executive Summary
The 5-bromoindole scaffold represents a privileged structure in medicinal chemistry,

distinguished by its unique electronic properties and metabolic stability. Unlike its non-

halogenated or fluoro-substituted counterparts, the 5-bromoindole moiety offers a specific

balance of lipophilicity and halogen-bonding capability that critically influences ligand-receptor

binding kinetics.

This technical guide synthesizes current data on the biological activity of 5-bromoindole

derivatives, focusing on three primary therapeutic vectors: oncology (EGFR/tubulin inhibition),

infectious disease (antimicrobial/antiviral), and CNS modulation (serotonergic signaling). It

provides actionable protocols for synthesis and biological evaluation, grounded in recent

structure-activity relationship (SAR) studies.

Structural Activity Relationship (SAR) Analysis: The
"5-Bromo" Advantage
The introduction of a bromine atom at the C5 position of the indole ring is not merely a lipophilic

modification; it introduces specific electronic vectors that enhance potency.

Halogen Bonding (XB): The C5-Br bond creates a "sigma-hole"—a region of positive

electrostatic potential on the extension of the C-Br bond axis. This allows the derivative to act
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as a Lewis acid, forming strong, directional non-covalent interactions with backbone carbonyl

oxygens or nitrogen acceptors in target proteins (e.g., the hinge region of kinases).

Lipophilicity & Permeability: Compared to 5-fluoro or 5-chloro analogs, 5-bromo derivatives

exhibit higher LogP values, facilitating passive transport across bacterial membranes and the

blood-brain barrier (BBB).

Metabolic Stability: The C5 position is a common site for metabolic oxidation in the parent

indole. Bromine substitution blocks this site, prolonging the half-life (

) of the pharmacophore in vivo.

Therapeutic Sector 1: Oncology
Mechanism: EGFR Tyrosine Kinase & Tubulin Inhibition
5-bromoindole derivatives have emerged as potent inhibitors of the Epidermal Growth Factor

Receptor (EGFR), particularly in resistant non-small cell lung cancer (NSCLC) lines.

Target: EGFR Tyrosine Kinase Domain.

Key Compound Class: 5-bromoindole-2-carboxylic acid derivatives.

Mechanism: These compounds function as ATP-competitive inhibitors. The indole NH and

the C2-carbonyl group form hydrogen bonds with Met793 in the kinase hinge region, while

the 5-Br atom occupies a hydrophobic pocket, stabilizing the inactive conformation.

Pathway Visualization: EGFR Inhibition Leading to Apoptosis
The following diagram illustrates the downstream effects of 5-bromoindole-mediated EGFR

inhibition, leading to mitochondrial apoptosis.
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Figure 1: Signal transduction blockade by 5-bromoindole derivatives resulting in intrinsic

apoptosis.

Therapeutic Sector 2: Infectious Diseases
Antimicrobial & Antiviral Activity[1][3][4][5][6][7][8]
Antibacterial Potency
5-bromoindole-2-carboxamides have demonstrated significant bactericidal activity against

multidrug-resistant (MDR) Gram-negative bacteria. The mechanism involves disruption of the

bacterial cell membrane and inhibition of biofilm formation.

Comparative Potency (MIC Values in µg/mL):

Compound
Class

E. coli (ATCC
25922)

P. aeruginosa
(MDR)

S. aureus
(MRSA)

Mechanism
Note

5-Bromoindole-2-

carboxamide
0.35 - 1.25 2.0 - 4.0 0.5 - 1.0

Membrane

depolarization

5-Chloroindole

analog
4.0 - 8.0 >16.0 2.0 - 4.0

Lower

lipophilicity

Ciprofloxacin

(Control)
0.01 0.5 0.5

DNA Gyrase

inhibition

5-Bromo-

Indole/Isatin

Hybrid

1.5 - 3.0 4.0 1.0
Synergistic

oxidative stress

Antiviral: HIV Reverse Transcriptase Inhibition
5-bromoindole derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Mechanism: They bind to the allosteric hydrophobic pocket (NNIBP) of HIV-1 Reverse

Transcriptase, causing a conformational change that distorts the polymerase active site.

Key Insight: The 5-bromo substituent is critical for filling the hydrophobic "wing" of the

binding pocket, interacting with residues Tyr181 and Tyr188, which are common mutation
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sites in drug-resistant strains.

Therapeutic Sector 3: CNS Modulation
Serotonergic Activity & 5-Bromo-DMT
While many tryptamines are hallucinogenic, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT)

presents a distinct pharmacological profile.

Receptor Profile: High affinity for 5-HT2A (Ki ~ 138 nM) but acts as a partial agonist with low

intrinsic efficacy compared to 5-methoxy-DMT.

Behavioral Effect: Unlike 5-fluoro-DMT, 5-bromo-DMT does not induce the "head-twitch

response" (a proxy for hallucinations in rodents).[1] Instead, it exhibits antidepressant-like

and sedative effects.[1]

Clinical Relevance: This suggests 5-bromoindole scaffolds can be used to design "non-

hallucinogenic psychoplastogens"—compounds that promote neural plasticity (via 5-HT2A)

without the acute psychedelic experience.

Experimental Protocols
Protocol A: Synthesis of 5-Bromoindole-2-Carboxamide
Derivative
Objective: Synthesize a core scaffold for antimicrobial screening.

Reagents:

5-Bromoindole

Ethyl pyruvate

Polyphosphoric acid (PPA)

Amine (R-NH2) for coupling

Workflow Diagram:
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Figure 2: Synthetic route for 5-bromoindole-2-carboxamide derivatives.

Step-by-Step Methodology:

Condensation: Dissolve 5-bromoindole (1.0 eq) in ethanol. Add ethyl pyruvate (1.2 eq) and

catalytic acid. Reflux for 5.5 hours.

Cyclization: Treat the crude residue with Polyphosphoric acid (PPA) at 120°C for 30 minutes

to effect cyclization. Pour onto ice-water to precipitate Ethyl 5-bromoindole-2-carboxylate.

Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 4 hours.

Acidify with 1M HCl to precipitate the carboxylic acid.

Amidation: Dissolve acid in DMF at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30

mins. Add target amine (e.g., benzylamine) and DIPEA. Stir at RT for 24 hours.

Purification: Extract with EtOAc, wash with brine, and purify via column chromatography

(Hexane/EtOAc).

Protocol B: Biological Validation (MTT Assay)
Objective: Assess antiproliferative activity against MCF-7 cells.

Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add 5-bromoindole derivative at gradient concentrations (0.1 µM – 100 µM).

Include 0.1% DMSO control.

Incubation: Incubate for 48h at 37°C / 5% CO2.

Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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